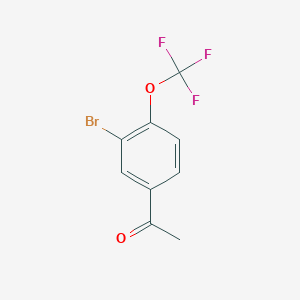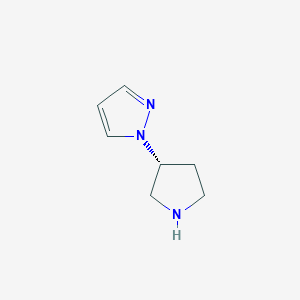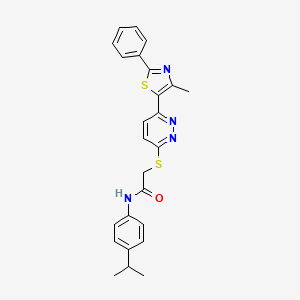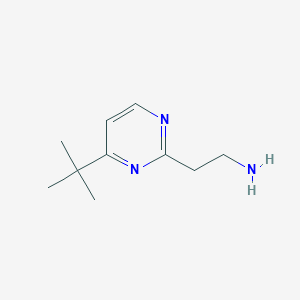![molecular formula C19H29NO2 B14127825 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol CAS No. 89090-39-1](/img/structure/B14127825.png)
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol is an organic compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and a cyclohexanol moiety
Métodos De Preparación
The synthesis of 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol.
Catalytic Hydrogenation: The starting material is dissolved in an organic solvent and subjected to catalytic hydrogenation using a Co-NiO dual catalyst at a temperature range of 80-140°C and a pressure of 0.1-0.5 MPa.
Crystallization: After the reaction, the solution is cooled, and concentrated hydrochloric acid is added dropwise to induce crystallization.
Análisis De Reacciones Químicas
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Aplicaciones Científicas De Investigación
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antidepressants and analgesics.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems, including serotonin and norepinephrine reuptake inhibition.
Industrial Applications: It is used in the production of fine chemicals and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol involves its interaction with neurotransmitter systems. It inhibits the reuptake of serotonin and norepinephrine at the presynaptic terminal, increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to that of venlafaxine, a well-known antidepressant .
Comparación Con Compuestos Similares
1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol can be compared with other similar compounds:
Venlafaxine: Both compounds inhibit serotonin and norepinephrine reuptake, but this compound has a different structural framework.
Tramadol: This compound shares a similar cyclohexanol moiety and is used as an analgesic.
Propiedades
Número CAS |
89090-39-1 |
|---|---|
Fórmula molecular |
C19H29NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-[4-(3-methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29NO2/c1-20-13-11-18(12-14-20,19(21)9-4-3-5-10-19)16-7-6-8-17(15-16)22-2/h6-8,15,21H,3-5,9-14H2,1-2H3 |
Clave InChI |
DOAIELFEHPUXCV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2=CC(=CC=C2)OC)C3(CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S,8R,9R,21R)-3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one](/img/structure/B14127759.png)
![1-Methyl-4-[2-(phenylselanyl)hept-6-ene-1-sulfonyl]benzene](/img/structure/B14127773.png)



![1-benzyl-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127794.png)




![7-[[2-(Carbamoylamino)-4-[[4-[2-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B14127822.png)

